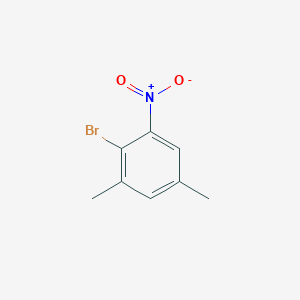

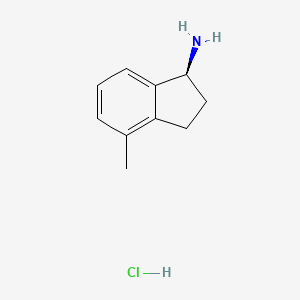

(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

An efficient and economical synthesis approach for related inden-amine compounds involves a multi-step process with high regioselectivity and overall yield. For instance, a six-step synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride demonstrates the potential to apply similar methodologies to synthesize "(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride" by starting from commercially available materials, utilizing Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Scientific Research Applications

Neuroprotective Properties and Potential Therapeutic Applications

- Neuroprotection and Therapeutic Potential : A review of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine present in the mammalian brain, highlights its neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. This compound's therapeutic effects may involve gentle activation of the monoaminergic system, inhibition of monoamine oxidase-dependent oxidation, and reduction of glutamate system activity in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Environmental and Chemical Applications

- PFAS Removal by Amine-Functionalized Sorbents : Amine-containing sorbents offer a promising solution for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Toxicity and Environmental Fate

- Toxicity and Environmental Fate of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) have been identified as effective for the degradation of recalcitrant nitrogen-containing compounds, including amines, in environmental settings. This review highlights the need for further research into the mechanisms of action and the development of more efficient degradation methods (Bhat & Gogate, 2021).

Computational Modeling and CO2 Capture

- Computational Modeling of CO2 Capture by Aqueous Amines : Computational methods provide insights into the reactions between carbon dioxide and aqueous organic amines, which are crucial for CO2 capture technologies. This review emphasizes the importance of computational simulations in understanding the reaction mechanisms and designing more efficient carbon capture agents (Yang et al., 2017).

Safety and Hazards

properties

IUPAC Name |

(1S)-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMCZAVGDDQQOO-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@H](C2=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)